molecular formula C8H11NO2S B177064 N-Methyl-4-(methylsulfonyl)aniline CAS No. 119871-25-9

N-Methyl-4-(methylsulfonyl)aniline

Cat. No. B177064
M. Wt: 185.25 g/mol
InChI Key: RQEYQVCVGXCQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-4-(methylsulfonyl)aniline is a chemical compound with the molecular formula C8H11NO2S . It is a solid substance at room temperature .


Synthesis Analysis

The methylation of anilines, including N-Methyl-4-(methylsulfonyl)aniline, can be effectively achieved with methanol using cyclometalated ruthenium complexes . This hydrogen autotransfer procedure proceeds under mild conditions (60 °C) in a practical manner (NaOH as base) .


Molecular Structure Analysis

The molecular structure of N-Methyl-4-(methylsulfonyl)aniline is represented by the InChI code: 1S/C8H11NO2S/c1-12(10,11)6-7-2-4-8(9)5-3-7/h2-5H,6,9H2,1H3 .


Physical And Chemical Properties Analysis

N-Methyl-4-(methylsulfonyl)aniline is a solid substance at room temperature . It has a molecular weight of 185.25 g/mol .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

  • N-Methyl-4-(methylsulfonyl)aniline and related compounds are used in the synthesis of various organic compounds. For instance, it has been used in the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones via insertion of sulfur dioxide, starting from anilines, N-arylacrylamides, and DABCO·(SO2)2. This process is efficient in dichloroethane, leading to sulfonated oxindoles in good yields (Liu, Zheng, & Wu, 2017)(Liu, Zheng, & Wu, 2017).

  • Additionally, this compound has been utilized in chemoselective SNAr reactions with amines and their derivatives. In these reactions, anilines and secondary aliphatic amines selectively displace the chloride group, while deprotonated anilines and their carbonyl derivatives displace the sulfone group (Baiazitov et al., 2013)(Baiazitov et al., 2013).

Polymer Chemistry and Materials Science

  • In the field of polymer chemistry, N-Methyl-4-(methylsulfonyl)aniline derivatives have been used for the synthesis of poly(sulfonium cation) as an alkylating reagent. This polymer shows solubility in common solvents and can be converted to poly(phenylene sulfide), making it applicable as an alkylating agent for various organic compounds (Shouji, Nishimura, Yamamoto, & Tsuchida, 1994)(Shouji et al., 1994).

  • Another application is in the synthesis and characterization of poly(N-methyl aniline) doped with sulphonic acids for use as humidity sensors. These synthesized polymers have shown good physicochemical properties and electrical conductivity (Kulkarni, Viswanath, & Khanna, 2006)(Kulkarni et al., 2006).

Analytical and Environmental Chemistry

  • In the realm of environmental chemistry, derivatives of N-Methyl-4-(methylsulfonyl)aniline have been studied for their preemergence herbicidal properties. For instance, 4-(methylsulfonyl)-2,6-dinitro-N,N-variously substituted anilines demonstrated significant herbicidal activities in nutrient solutions (Gentner, 1970)(Gentner, 1970).

  • Additionally, N-(methylsulfonyl)anilines have been investigated in studies related to the formation and fragmentation of negative ions, contributing to our understanding of their behavior in various chemical environments (Pikhtovnikov et al., 2002)(Pikhtovnikov et al., 2002).

Safety And Hazards

N-Methyl-4-(methylsulfonyl)aniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

properties

IUPAC Name

N-methyl-4-methylsulfonylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-9-7-3-5-8(6-4-7)12(2,10)11/h3-6,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQEYQVCVGXCQQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=C(C=C1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70566269
Record name 4-(Methanesulfonyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-4-(methylsulfonyl)aniline

CAS RN

119871-25-9
Record name 4-(Methanesulfonyl)-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70566269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-4-(methylsulfonyl)aniline
Reactant of Route 2
Reactant of Route 2
N-Methyl-4-(methylsulfonyl)aniline
Reactant of Route 3
Reactant of Route 3
N-Methyl-4-(methylsulfonyl)aniline
Reactant of Route 4
Reactant of Route 4
N-Methyl-4-(methylsulfonyl)aniline
Reactant of Route 5
Reactant of Route 5
N-Methyl-4-(methylsulfonyl)aniline
Reactant of Route 6
Reactant of Route 6
N-Methyl-4-(methylsulfonyl)aniline

Citations

For This Compound
2
Citations
TPC Rooney, GG Aldred, HK Boffey… - Journal of Medicinal …, 2022 - ACS Publications
Owing to their central role in regulating cell signaling pathways, the phosphatidylinositol 5-phosphate 4-kinases (PI5P4Ks) are attractive therapeutic targets in diseases such as cancer, …
Number of citations: 5 pubs.acs.org
原田一人 - 2020 - ncu.repo.nii.ac.jp
キサミド DMF Dimethylformamide ジメチルホルムアミド DMSO Dimethyl sulfoxide ジメチルスルホキシド DPPA Diphenylphosphoryl azide ジフェニルリン酸アジド EC50 Half-maximal effective …
Number of citations: 5 ncu.repo.nii.ac.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.